molecular formula C17H22N4OS B2709841 2-Cyclopropyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole CAS No. 2379975-68-3

2-Cyclopropyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole

Cat. No. B2709841
CAS RN: 2379975-68-3
M. Wt: 330.45
InChI Key: WOCRTYYSLPWENJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole is a heterocyclic compound with a complex structure. It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . This compound has been investigated for its potential biological activities, particularly as a novel CDK2 inhibitor .


Synthesis Analysis

The synthesis of this compound involves several steps. One approach is the design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which serve as the scaffold for developing CDK2 inhibitors. The synthesis includes the preparation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, as well as thioglycoside derivatives. These compounds were specifically designed to target CDK2 .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole consists of a cyclopropyl group, a thiazole ring, and a piperidine moiety. The cyclopropyl group contributes to the overall three-dimensional shape of the molecule, while the thiazole ring and piperidine fragment play crucial roles in its biological activity .


Chemical Reactions Analysis

The compound’s chemical reactivity likely involves interactions with enzymes, cellular receptors, or other biomolecules. For instance, it inhibits CDK2/cyclin A2 enzymatic activity, which is essential for cell cycle progression. Further investigations are needed to understand its precise mode of action .


Physical And Chemical Properties Analysis

The physical properties of this compound include its solubility, melting point, and stability. Its chemical properties relate to its reactivity, such as its ability to form covalent bonds with target proteins or enzymes .

Mechanism of Action

As a CDK2 inhibitor, this compound interferes with cell cycle regulation, potentially leading to cell cycle arrest and apoptosis. It may disrupt the phosphorylation of key proteins involved in cell division, ultimately affecting tumor cell growth .

Safety and Hazards

While specific safety data for this compound are not provided in the available literature, it is essential to consider potential toxicity, side effects, and drug interactions when developing it as a therapeutic agent. Further studies are necessary to assess its safety profile .

Future Directions

Future research should focus on optimizing the compound’s pharmacokinetics, exploring its efficacy in preclinical models, and evaluating its potential as an anticancer drug. Additionally, structural modifications could enhance its selectivity and reduce off-target effects .

properties

IUPAC Name

2-cyclopropyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-3-13(11-22-17-18-6-2-7-19-17)9-21(8-1)10-15-12-23-16(20-15)14-4-5-14/h2,6-7,12-14H,1,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCRTYYSLPWENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CSC(=N2)C3CC3)COC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

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